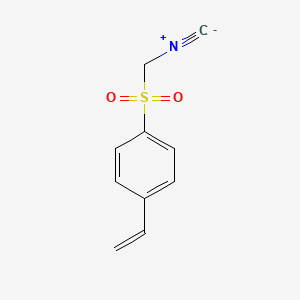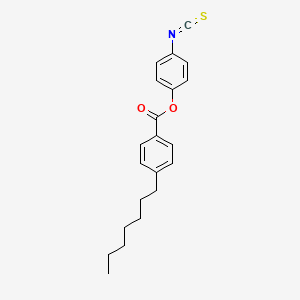
4-Isothiocyanatophenyl 4-heptylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isothiocyanatophenyl 4-heptylbenzoate is a liquid crystalline compound known for its unique structural and chemical properties It is characterized by the presence of an isothiocyanate group attached to a phenyl ring, which is further connected to a heptylbenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-isothiocyanatophenyl 4-heptylbenzoate typically involves the reaction of 4-aminophenyl 4-heptylbenzoate with thiophosgene. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring complete conversion of the amine to the isothiocyanate group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .
Análisis De Reacciones Químicas
Types of Reactions: 4-Isothiocyanatophenyl 4-heptylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles like amines and alcohols to form thioureas and thiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as thiols and amines.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, chloroform, and ethanol.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products:
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis reactions.
Aplicaciones Científicas De Investigación
4-Isothiocyanatophenyl 4-heptylbenzoate has a wide range of applications in scientific research:
Material Science: Used in the development of liquid crystalline materials for display technologies and optical devices.
Chemistry: Serves as a building block for synthesizing more complex organic molecules and polymers.
Medicine: Explored for its potential in drug delivery systems and as a precursor for bioactive compounds.
Mecanismo De Acción
The mechanism of action of 4-isothiocyanatophenyl 4-heptylbenzoate primarily involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to modifications that can alter their function. The molecular targets include amino groups on lysine residues in proteins and nucleophilic sites on nucleic acids .
Comparación Con Compuestos Similares
Phenyl Isothiocyanate: Similar in structure but lacks the heptylbenzoate moiety.
Benzyl Isothiocyanate: Contains a benzyl group instead of the heptylbenzoate moiety.
Allyl Isothiocyanate: Contains an allyl group instead of the heptylbenzoate moiety.
Uniqueness: 4-Isothiocyanatophenyl 4-heptylbenzoate is unique due to its combination of the isothiocyanate group with a heptylbenzoate moiety, which imparts distinct liquid crystalline properties. This makes it particularly valuable in material science applications where such properties are desired .
Propiedades
Número CAS |
92444-17-2 |
|---|---|
Fórmula molecular |
C21H23NO2S |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
(4-isothiocyanatophenyl) 4-heptylbenzoate |
InChI |
InChI=1S/C21H23NO2S/c1-2-3-4-5-6-7-17-8-10-18(11-9-17)21(23)24-20-14-12-19(13-15-20)22-16-25/h8-15H,2-7H2,1H3 |
Clave InChI |
XKPPFDBPBRAEPX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl}benzoate](/img/structure/B14359060.png)
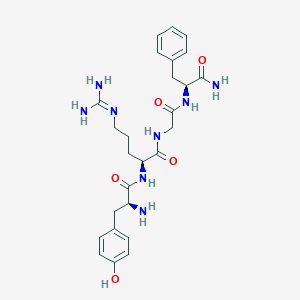


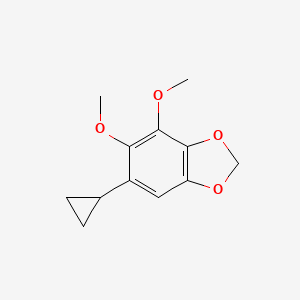


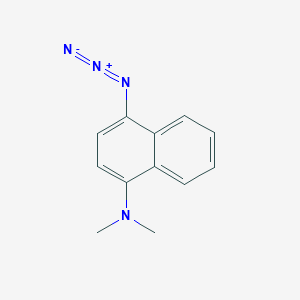
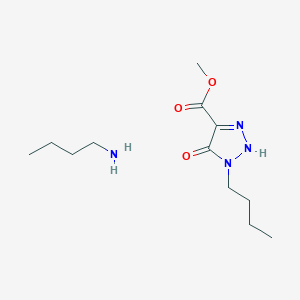

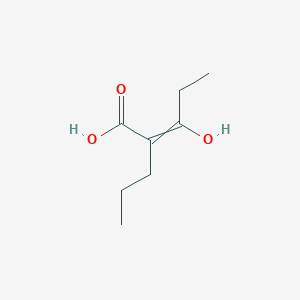
![Methyl(dipentyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14359131.png)
![[dichloro(cyano)methyl]-triphenylphosphanium;gold](/img/structure/B14359137.png)
